molecular formula C15H10Cl2FNO B5754960 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide

3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide

Cat. No. B5754960
M. Wt: 310.1 g/mol
InChI Key: ZOOIRFRWVAQHFN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide, also known as DFP-10825, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to have promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of cancer. By inhibiting the activity of COX-2, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one limitation of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its synthesis method. The multistep process required to obtain a pure product can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. Furthermore, studies are needed to determine the effectiveness of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in treating various types of cancer in animal models and in clinical trials. Finally, studies are needed to determine the safety and toxicity profile of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide in humans.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide and to determine its effectiveness and safety in treating various diseases.

Synthesis Methods

3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with acryloyl chloride to obtain 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. The synthesis of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is a multistep process that requires careful attention to detail to obtain a pure product.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has shown potential in various scientific studies. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO/c16-11-4-3-5-12(17)10(11)8-9-15(20)19-14-7-2-1-6-13(14)18/h1-9H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOIRFRWVAQHFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide

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